4-fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methyl, and sulfonamide groups attached to a benzenesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolinone core, followed by the introduction of the sulfonamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The fluorine and methyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials, including polymers and advanced composites, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorine and methyl groups may enhance the compound’s binding affinity and selectivity towards these targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-methylbenzenesulfonamide: Lacks the indolinone core, making it less complex and potentially less versatile in its applications.
N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Similar structure but without the fluorine and methyl groups, which may affect its reactivity and biological activity.
Uniqueness
4-fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, while the indolinone core provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-10-7-13(4-5-14(10)17)23(21,22)18-12-3-6-15-11(8-12)9-16(20)19(15)2/h3-8,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCJHAOSWYPBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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